

4-Methylumbelliferyl beta-D-mannopyranoside chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylumbelliferyl beta-D-mannopyranoside

Cat. No.: B015296

[Get Quote](#)

An In-depth Technical Guide to 4-Methylumbelliferyl β -D-mannopyranoside: Properties and Applications

For researchers, scientists, and professionals in drug development, 4-Methylumbelliferyl β -D-mannopyranoside (4-MU- β -Man) is a critical tool for the sensitive detection of β -mannosidase activity. This fluorogenic substrate is instrumental in studying the function of this enzyme, which plays a key role in the lysosomal degradation of glycoproteins.^[1] Deficiencies in β -mannosidase are linked to the lysosomal storage disorder β -mannosidosis, making 4-MU- β -Man an essential reagent for diagnostics and research into potential therapeutic interventions.^{[1][2]}

Core Chemical and Physical Properties

4-Methylumbelliferyl β -D-mannopyranoside is a synthetic compound designed for high-sensitivity enzymatic assays. Its core consists of a mannose sugar residue linked to a 4-methylumbelliferone fluorophore. In its intact form, the molecule is non-fluorescent. Enzymatic cleavage of the glycosidic bond by β -mannosidase releases the highly fluorescent 4-methylumbelliferone (4-MU).


Data Presentation: Physicochemical Properties

The quantitative properties of 4-Methylumbelliferyl β -D-mannopyranoside are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	67909-30-2	[3][4]
Molecular Formula	C ₁₆ H ₁₈ O ₈	[3][4]
Molecular Weight	338.31 g/mol	[3][4]
Appearance	White to off-white powder	[4]
Purity	≥98% (TLC)	
Solubility	Pyridine: 10 mg/mL; Soluble in DMSO and dimethyl formamide.[5] It is slightly soluble in ethanol and methanol.[6]	[5][6]
Storage Conditions	Store at -20°C, protected from light.[7]	[7]
Stability	Stable for ≥ 4 years when stored at -20°C.[5]	[5]

Biochemical Function and Enzymatic Reaction

4-MU- β -Man is a fluorogenic substrate for β -D-mannosidase (EC 3.2.1.25), an exoglycosidase that hydrolyzes terminal, non-reducing β -D-mannose residues from N-linked oligosaccharide chains of glycoproteins within the lysosome.[1] The enzymatic reaction follows a classical Koshland double-displacement mechanism.[8] Upon hydrolysis, the substrate yields D-mannose and the fluorescent product 4-methylumbellifereone (4-MU), which can be quantified to determine enzyme activity.



[Click to download full resolution via product page](#)

Caption: Enzymatic cleavage of 4-MU- β -Man by β -mannosidase.

Lysosomal Glycoprotein Catabolism Pathway

β -Mannosidase is the final enzyme in the lysosomal pathway for the degradation of N-linked glycoprotein oligosaccharides.^[1] Its function is essential for the recycling of these complex sugar molecules. A deficiency in this enzyme leads to the accumulation of mannose-containing compounds, resulting in the pathophysiology of β -mannosidosis.^[1]

[Click to download full resolution via product page](#)

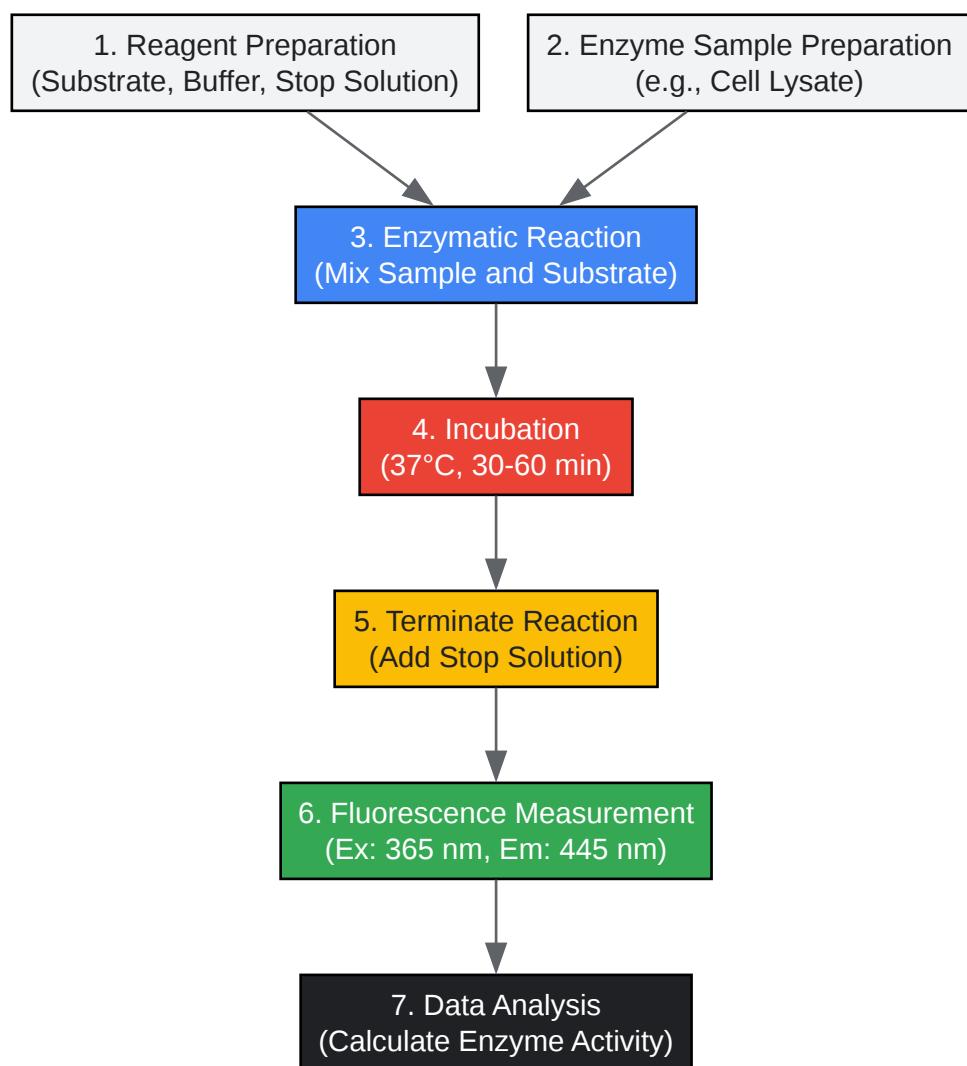
Caption: Role of β -mannosidase in the lysosomal degradation pathway.

Experimental Protocols

The following section provides a detailed methodology for a standard β -mannosidase activity assay using 4-MU- β -Man.

Reagents and Materials

- Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methylumbelliferyl β -D-mannopyranoside in DMSO. Store at -20°C.
- Assay Buffer: 0.1 M citrate/0.1 M sodium phosphate buffer, pH 4.0 to 4.5.[9] The optimal pH can vary depending on the enzyme source, with some β -mannosidases showing optimal activity between pH 5.0 and 7.0.[10][11]
- Enzyme Sample: Lysate from cells or tissues, or purified enzyme solution.
- Stop Solution: 0.1 M Ethylenediamine, pH 11.4 or 0.2 M Glycine-NaOH, pH 10.7.[9]


Assay Procedure

- Prepare Working Substrate Solution: Dilute the 10 mM substrate stock solution with the assay buffer to a final concentration of 1.10 mM.[9]
- Reaction Setup: In a microplate well or microcentrifuge tube, add 10 μ L of the enzyme sample (e.g., fibroblast supernatant).[9]
- Initiate Reaction: Add 90 μ L of the 1.10 mM working substrate solution to the enzyme sample to start the reaction.[9]
- Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9] The optimal temperature can range from 37°C to 70°C depending on the enzyme's origin.[10][11]
- Terminate Reaction: Stop the reaction by adding a sufficient volume of the stop solution (e.g., 1.16 mL of 0.1 M ethylenediamine).[9] The alkaline pH of the stop solution also maximizes the fluorescence of the liberated 4-methylumbelliferone.

- Fluorometric Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 360-385 nm and an emission wavelength of 445-454 nm.[6]
- Data Analysis: Quantify the amount of released 4-methylumbellifero by comparing the fluorescence readings to a standard curve prepared with known concentrations of 4-methylumbellifero. Enzyme activity is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.

Experimental Workflow

The logical flow of the β -mannosidase assay is depicted below.

[Click to download full resolution via product page](#)

Caption: Standard workflow for a β -mannosidase fluorometric assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. β -Mannosidase - Creative Enzymes [creative-enzymes.com]
- 2. MANBA mannosidase beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Methylumbelliferyl-beta-D-mannopyranoside [gbiosciences.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. goldbio.com [goldbio.com]
- 8. ovid.com [ovid.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermotolerant and protease-resistant GH5 family β -mannanase with CBM1 from *Penicillium aculeatum* APS1: purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methylumbelliferyl beta-D-mannopyranoside chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015296#4-methylumbelliferyl-beta-d-mannopyranoside-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com